1-Isobutylpiperidine-2-carbaldehyde
Description
Properties
Molecular Formula |
C10H19NO |
|---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
1-(2-methylpropyl)piperidine-2-carbaldehyde |
InChI |
InChI=1S/C10H19NO/c1-9(2)7-11-6-4-3-5-10(11)8-12/h8-10H,3-7H2,1-2H3 |
InChI Key |
XOIQTMRDNYOAJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CCCCC1C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isobutylpiperidine-2-carbaldehyde can be synthesized through several synthetic routes. One common method involves the reaction of piperidine with isobutyl bromide in the presence of a base, followed by oxidation of the resulting intermediate to form the aldehyde. The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including controlled temperature and pressure, to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 1-Isobutylpiperidine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to form the corresponding alcohol.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: 1-Isobutylpiperidine-2-carboxylic acid.
Reduction: 1-Isobutylpiperidine-2-methanol.
Substitution: Various substituted piperidine derivatives depending on the electrophile used.
Scientific Research Applications
1-Isobutylpiperidine-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of fine chemicals and as a building block in the synthesis of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 1-Isobutylpiperidine-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-Isobutylpiperidine-2-carbaldehyde with analogous piperidine- and heterocyclic carbaldehyde derivatives, emphasizing structural, physicochemical, and functional differences.
1-(2-Chloropyridin-3-yl)pyrrole-2-carbaldehyde
- Structure : Combines a pyrrole ring (2-carbaldehyde) with a 2-chloropyridin-3-yl substituent.
- Key Differences :
- Applications : Likely used in medicinal chemistry for synthesizing kinase inhibitors due to its heteroaromatic framework.
2-(6-(Azepan-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde
- Structure : Features a piperidine-1-carbaldehyde core linked to a pyridine ring substituted with an azepane group.
- Key Differences: The azepane (7-membered ring) introduces greater conformational flexibility compared to the rigid isobutyl group.
- Applications : Listed as a pharmaceutical intermediate by Ambeed, Inc., suggesting utility in drug discovery .
1-((1-Acetylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde
- Structure : Integrates a triazole-carbaldehyde with an acetylated piperidine-methyl group.
- Molecular weight: 236.27 g/mol, with a triazole ring enabling click chemistry applications .
- Applications : Marketed by GLPBIO for research, indicating use in bioconjugation or enzyme inhibition studies.
1-(Pyridin-2-yl)-1H-indole-3-carbaldehyde
- Structure : Combines indole and pyridine rings with a formyl group at the 3-position.
- Key Differences: The indole system provides planar aromaticity, contrasting with the non-aromatic piperidine ring in the reference compound. Molecular weight: 262.28 g/mol, with extended conjugation enabling fluorescence or photochemical applications .
Research and Industrial Relevance
- Analogues : Compounds like 2-(6-(azepan-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde are prioritized in drug development due to their modular scaffolds, which allow for tailored interactions with biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
